(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a synthetic organic compound characterized by the presence of a benzoimidazole ring substituted with an isobutylsulfanyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isobutylsulfanyl Group: The isobutylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate isobutylthiol is reacted with a halogenated benzoimidazole intermediate.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The sulfur atom in the isobutylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The benzoimidazole ring and the acetic acid moiety can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated benzoimidazole derivatives.
Substitution Products: Various substituted benzoimidazole and acetic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isobutylsulfanyl group and the benzoimidazole ring can modulate the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
(2-Methylsulfanyl-benzoimidazol-1-yl)-acetic acid: Similar structure but with a methylsulfanyl group instead of an isobutylsulfanyl group.
(2-Phenylsulfanyl-benzoimidazol-1-yl)-acetic acid: Contains a phenylsulfanyl group, which may alter its chemical and biological properties.
(2-Isobutylsulfanyl-benzimidazol-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness: (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is unique due to the presence of the isobutylsulfanyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-14-10-5-3-4-6-11(10)15(13)7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORKUFLJWBBGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.